Arbidol Sulfone

Beschreibung

Contextualization of Arbidol (Umifenovir) within Indole-Based Antivirals

To appreciate the significance of Arbidol Sulfone, one must first understand the parent drug, Umifenovir.

Umifenovir, also known as Arbidol, is a synthetic indole-derivative antiviral agent. guidetopharmacology.org Its development originated from a collaborative effort among several Russian research institutions, including the Chemical-Pharmaceutical Scientific Research Institute of Russia, approximately 40-50 years ago. drugbank.comnih.govencyclopedia.pub Reports of its chemical synthesis date back to 1993. drugbank.comnih.govasm.org The drug was first licensed for the prophylaxis and treatment of influenza A and B virus infections in Russia in 1993 and later in China in 2006. mdpi.comresearchgate.net Structurally, Umifenovir is classified as an indole-based, hydrophobic molecule. drugbank.comresearchgate.net Its chemical name is ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate. nih.gov

Umifenovir has demonstrated a broad spectrum of antiviral activity in preclinical studies against a wide array of viruses. drugbank.comnih.gov Its efficacy is not limited to influenza A and B viruses, including strains resistant to other antivirals like oseltamivir and rimantadine. mdpi.com In vitro and in vivo studies have shown its inhibitory effects against both enveloped and non-enveloped RNA and DNA viruses. nih.govnih.gov

This extensive range of activity includes, but is not limited to:

Respiratory Viruses: Besides influenza, it has shown activity against various coronaviruses (including SARS-CoV), respiratory syncytial virus (RSV), adenovirus, and parainfluenza virus. mdpi.comresearchgate.netmdpi.com

Flaviviruses: Umifenovir has demonstrated micromolar-level antiviral effects against medically important arthropod-borne flaviviruses such as Zika virus, West Nile virus, and tick-borne encephalitis virus. mdpi.comnih.gov

Other Viruses: Its antiviral potential has been investigated against Hepatitis B and C viruses, Ebola virus, Lassa virus, Hantaan virus, and coxsackie virus B5. drugbank.combioline.org.br

The mechanism of action is considered dual, functioning as both a direct-acting antiviral and a host-targeting agent, primarily by inhibiting the fusion of the viral envelope with host cell membranes. drugbank.comnih.gov

Historical Development and Structural Class of Umifenovir

Elucidation of this compound as a Significant Metabolite of Umifenovir

The metabolic fate of Umifenovir in the body leads to the formation of several byproducts, with this compound being a key component.

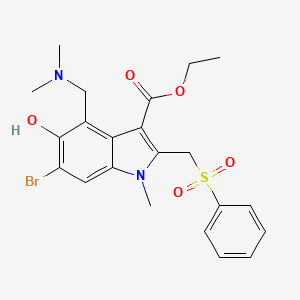

This compound is a direct oxidative metabolite of Umifenovir. The primary structural difference lies in the oxidation state of the sulfur atom. In the parent Umifenovir molecule, the sulfur exists as a sulfide (thioether). nih.gov Metabolic processes oxidize this sulfide group to a sulfone (-SO2-). ontosight.airesearchgate.net The chemical name for this compound is ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylsulfonyl)methyl)-1H-indole-3-carboxylate. lgcstandards.com

Table 1: Structural Comparison of Umifenovir and this compound

| Feature | Umifenovir (Arbidol) | This compound |

|---|---|---|

| Chemical Name | ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate | ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylsulfonyl)methyl)-1H-indole-3-carboxylate lgcstandards.com |

| Molecular Formula | C22H25BrN2O3S nih.gov | C22H25BrN2O5S lgcstandards.combiosynth.comallmpus.com |

| Molecular Weight | ~477.42 g/mol | ~509.41 g/mol lgcstandards.comallmpus.com |

| Key Functional Group | Phenylthio (-S-Ph) | Phenylsulfonyl (-SO2-Ph) ontosight.ai |

| CAS Number | 131707-25-0 | 151455-32-2 lgcstandards.combiosynth.comallmpus.com |

Note: Molecular weights may vary slightly between sources.

This compound has been definitively identified as a human metabolite of Umifenovir in pharmacokinetic studies. nih.govnih.gov Following oral administration of Umifenovir, the drug undergoes extensive metabolism, primarily in the liver and intestines. nih.govresearchgate.net Cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for this biotransformation, with minor roles played by other P450s and flavin-containing monooxygenases (FMOs). nih.govresearchgate.netasm.org

The principal metabolic pathways include sulfoxidation, N-demethylation, glucuronidation, and sulfate conjugation. nih.govasm.org Sulfoxidation of the thioether group in Umifenovir leads first to the formation of Arbidol Sulfoxide (sulfinylarbidol, often denoted as M6-1) and subsequently to this compound (sulfonylarbidol, denoted as M8). nih.govresearchgate.netasm.org

In a study involving healthy male volunteers, this compound (M8) was one of the three major circulating metabolites detected in plasma, alongside N-demethylsulfinylarbidol (M5) and sulfinylarbidol (M6-1). nih.govnih.gov

Table 2: Pharmacokinetic Parameters of Umifenovir and its Major Metabolites

| Compound | tmax (h) | t1/2 (h) | Mean Cmax (ng/mL) | Mean AUC0–t (ng·h/mL) | Metabolite-to-Parent AUC Ratio |

|---|---|---|---|---|---|

| Arbidol (Parent) | 1.38 | 15.7 | 443.0 | 2270 | N/A |

| M5 (N-demethylsulfinylarbidol) | 1.50 | 26.3 | 48.0 | 1650 | 0.9 ± 0.3 |

| M6-1 (Sulfinylarbidol) | 13.0 | 25.0 | 338.0 | 24300 | 11.5 ± 3.6 |

| M8 (this compound) | 19.0 | 25.7 | 22.7 | 1080 | 0.5 ± 0.2 |

Data sourced from a study in healthy male volunteers after a single 200 mg oral dose of arbidol hydrochloride. nih.govnih.gov

Structural Relationship to the Parent Compound Umifenovir

Rationale for Dedicated Academic Investigation of this compound

The dedicated study of this compound is warranted for several key reasons based on preclinical findings. Circulating metabolites can significantly contribute to or alter the pharmacological activities of the parent drug. nih.gov The pharmacokinetic profile of Umifenovir's metabolites, including this compound, shows that they have notably longer elimination half-lives (around 25-26 hours) compared to the parent compound (around 16 hours). nih.govresearchgate.net

Potential Contribution to Pharmacological Activity Spectrum

Table 2: Comparative In Vitro Antiviral Activity against Chikungunya Virus (CHIKV)

| Compound | 50% Inhibitory Concentration (IC₅₀) |

|---|---|

| Arbidol | 12.2 µM |

| This compound | >56.4 µM |

| Arbidol Sulfoxide | 54.5 µM |

Source: Delogu et al., Antiviral Research, 2011

Table 3: Comparative Pharmacokinetic Parameters of Arbidol and its Major Metabolites in Human Plasma

| Compound | Tₘₐₓ (h) | t½ (h) | Mean Metabolite-to-Parent AUC Ratio |

|---|---|---|---|

| Arbidol (Parent Drug) | 1.38 | 15.7 | N/A |

| This compound (M8) | 19.0 | 25.7 | 0.5 ± 0.2 |

| Sulfinylarbidol (M6-1) | 13.0 | 25.0 | 11.5 ± 3.6 |

| N-demethylsulfinylarbidol (M5) | 1.50 | 26.3 | 0.9 ± 0.3 |

Source: Deng et al., Antimicrobial Agents and Chemotherapy, 2013 researchgate.netnih.gov

Implications for Drug Metabolism Research and Derivative Design

The study of this compound provides significant insights into drug metabolism and is instrumental in the design of new antiviral agents.

Drug Metabolism Research: The identification of this compound as a major metabolite underscores the importance of the sulfoxidation pathway in the clearance of Arbidol. researchgate.net The central role of the CYP3A4 enzyme in this process is a critical finding for predicting potential drug-drug interactions. drugbank.com Co-administration of Arbidol with drugs that inhibit or induce CYP3A4 could alter the metabolic rate of Arbidol, affecting the concentrations of both the parent drug and its metabolites, including this compound.

Derivative Design: The structure of this compound, specifically the phenylsulfonyl moiety, has informed the development of new antiviral candidates. Research has indicated that the phenylsulfonyl group can be a crucial component for antiviral activity in new chemical entities. mdpi.com For instance, derivatives of Arbidol containing this moiety have been shown to exhibit strong antiviral activity against Hepatitis C Virus (HCV), with studies suggesting the phenylsulfonyl group plays a key role in the inhibition of viral entry and replication. mdpi.com

Furthermore, inspired by the structure of Arbidol and its metabolites, medicinal chemists have designed and synthesized novel compounds featuring a spirooxindole framework with a phenylsulfonyl moiety. mdpi.comresearchgate.net These new derivatives have been investigated for activity against other pathogenic viruses, including SARS-CoV-2 and MERS-CoV, highlighting how the metabolic transformation of a known drug can guide the rational design of next-generation therapeutics. researchgate.netnih.gov Understanding the metabolic fate of Arbidol, including the formation of this compound, allows for the strategic modification of the parent structure to create analogues with potentially improved metabolic stability or enhanced pharmacological properties.

Eigenschaften

IUPAC Name |

ethyl 2-(benzenesulfonylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN2O5S/c1-5-30-22(27)20-18(13-31(28,29)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYQRVBFTIWYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Pathways and Biotransformation of Arbidol to Arbidol Sulfone Preclinical and in Vitro Studies

Enzymatic Formation of Arbidol Sulfone via Sulfoxidation

The creation of this compound from its parent compound, Arbidol, is primarily achieved through a metabolic process known as sulfoxidation. This reaction involves the oxidation of the sulfur atom within the Arbidol molecule. Several key enzyme systems have been identified as participants in this transformation.

Role of Cytochrome P450 Enzymes in Sulfone Generation (e.g., CYP3A4)

In vitro studies have consistently highlighted the crucial role of Cytochrome P450 (CYP) enzymes in the metabolism of Arbidol. asm.orgnih.govresearchgate.net Specifically, CYP3A4 has been identified as the major isoform responsible for Arbidol's metabolism, including the sulfoxidation pathway that leads to this compound. asm.orgnih.govresearchgate.netresearchgate.netdrugbank.comtandfonline.com

Research using human liver microsomes (HLMs) and cDNA-expressed P450s has demonstrated that CYP3A4 is the most active enzyme in Arbidol metabolism. asm.org The formation of Arbidol's primary metabolites, including the precursor to the sulfone, Arbidol sulfoxide (also referred to as M6-1), is significantly catalyzed by CYP3A4. asm.orgresearchgate.net The liver and intestines are the primary sites for this metabolism. asm.orgresearchgate.net

Involvement of Flavin-Containing Monooxygenases (FMOs) in Sulfoxidation

Alongside the Cytochrome P450 system, Flavin-Containing Monooxygenases (FMOs) have been identified as contributors to the sulfoxidation of Arbidol. asm.orgnih.govresearchgate.net However, their role appears to be less significant compared to CYP3A4. asm.orgresearchgate.net

Studies have shown that FMOs, particularly FMO3, the major isoform in the human liver, are involved in the formation of Arbidol sulfoxide. asm.org In vitro experiments with human cDNA-expressed FMOs confirmed that FMO1, FMO3, and FMO5 can metabolize Arbidol, but their activity is limited to sulfoxidation. asm.orgnih.gov The contribution of FMOs to the formation of Arbidol sulfoxide was further delineated by experiments using heat pretreatment on human liver and intestine microsomes, a method known to reduce FMO activity. asm.org

Identification of Other Phase I Oxidative Pathways Contributing to Sulfone Formation

The formation of this compound is a two-step oxidation process. The initial oxidation of Arbidol produces Arbidol sulfoxide (sulfinyl-arbidol). arbidol.net A subsequent oxidation of the sulfoxide then yields this compound (sulfonyl-arbidol). arbidol.net While sulfoxidation is the principal biotransformation pathway, other Phase I reactions such as N-demethylation also occur. researchgate.netdrugbank.comnih.govpharmacompass.com These pathways can lead to a variety of metabolites, some of which may also undergo subsequent sulfoxidation.

In Vitro Metabolic Stability and Conversion Rates in Preclinical Biological Systems

The stability of Arbidol and its conversion to metabolites have been assessed in various in vitro systems, providing insights into its metabolic fate.

Assessment of Biotransformation Kinetics in Isolated Enzyme Systems

The kinetics of Arbidol's biotransformation have been investigated using isolated enzyme systems, providing more detailed information on the enzymes involved. In human liver microsomes, the Km value for Arbidol was determined to be 2.63 μM. frontiersin.orgnih.gov In rat liver microsomes, the Km was 4.66 μM. frontiersin.orgnih.gov

Studies with cDNA-expressed human P450s and FMOs have allowed for a more precise determination of the contribution of each enzyme to Arbidol's metabolism. asm.org By normalizing the activities of these enzymes to their content in human liver microsomes, it was confirmed that CYP3A4 is the most significant enzyme in Arbidol metabolism, followed by FMO3, which exclusively catalyzes the formation of the sulfoxide metabolite. asm.org

| Enzyme System | Parameter | Value (μM) | Reference |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | Km (Arbidol) | 2.63 | frontiersin.orgnih.gov |

| Rat Liver Microsomes (RLMs) | Km (Arbidol) | 4.66 | frontiersin.orgnih.gov |

Comparative Metabolic Profiling across Different Preclinical Species Models

The biotransformation of Arbidol, particularly its oxidation to this compound, exhibits variations across different preclinical species. These differences are critical for the extrapolation of animal data to human clinical outcomes. This section delves into the comparative metabolic profiling of Arbidol, with a specific focus on the formation of its sulfone metabolite in various animal models.

Analysis of this compound Formation in Rodent and Non-Rodent Models

Preclinical studies have primarily utilized rodent models, such as rats, to investigate the metabolic fate of Arbidol. In these models, the formation of both Arbidol sulfoxide and this compound has been identified as a key metabolic pathway.

In a foundational study, the analysis of rat urine following oral administration of Arbidol confirmed the presence of both sulfone and sulfoxide forms of the drug nih.gov. This indicates that the sulfoxidation pathway is active in this rodent species. Further in vitro studies using rat liver microsomes have also demonstrated the metabolism of Arbidol, although the specific quantification of this compound formation in these assays is not extensively detailed in the available literature dovepress.com. Some research has also pointed to pharmacokinetic and metabolic differences between male and female rats, suggesting that sex can be a variable in the biotransformation of Arbidol within a single species researchgate.net.

The following table summarizes the identified metabolites of Arbidol in different species based on available research.

| Metabolite Name | Species in which Metabolite was Identified |

| This compound | Human, Rat nih.govdrugbank.com |

| Arbidol Sulfoxide | Human, Rat nih.govdrugbank.com |

| N-demethyl-sulfinyl-Arbidol | Human drugbank.com |

| Arbidol Glucuronide | Human nih.gov |

| Sulfoxide-Arbidol Glucuronide | Human nih.gov |

This table is based on available scientific literature. The absence of a species for a particular metabolite does not definitively mean the metabolite is not formed, but rather that it has not been reported in the reviewed studies.

Inter-Species Differences in Metabolic Pathways Leading to Sulfone

The metabolic conversion of Arbidol to its sulfone derivative is a multi-step process, primarily involving sulfoxidation. The initial oxidation of the sulfide group in Arbidol leads to the formation of Arbidol sulfoxide (a sulfinyl derivative). A subsequent oxidation of the sulfoxide results in the formation of this compound nih.gov.

In humans, this sulfoxidation pathway is a major route of metabolism, with sulfinyl-Arbidol being the most prominent circulating metabolite, followed by unmetabolized Arbidol, N-demethyl-sulfinyl-Arbidol, and then sulfonyl-Arbidol nih.gov. The enzymes responsible for this in humans have been identified as various cytochrome P450 (CYP) isoforms, with CYP3A4 playing a major role, as well as flavin-containing monooxygenases (FMOs) dovepress.comdrugbank.com.

Comparative in vitro studies using rat and human liver microsomes have shown that Arbidol is metabolized in both species, with CYP3A4 being a key enzyme in humans dovepress.comdrugbank.com. The inhibition of Arbidol metabolism by certain compounds has been observed in both rat and human liver microsomes, suggesting some overlap in the enzymatic pathways dovepress.com.

However, significant inter-species differences in drug metabolism are common, often due to variations in the expression and activity of metabolic enzymes like CYPs and FMOs. While the formation of this compound has been confirmed in rats, the relative contribution of this pathway compared to other metabolic routes (such as glucuronidation or N-demethylation) in rats versus humans is not extensively characterized in a side-by-side comparison nih.gov. For non-rodent species like dogs and monkeys, the lack of specific data on Arbidol metabolism makes a direct comparison of the pathways leading to sulfone formation impossible at this time. Such differences are crucial, as the metabolic profile of a drug can significantly influence its efficacy and safety, and the choice of an appropriate animal model for preclinical studies depends on its metabolic similarity to humans.

Mechanistic Investigations of Arbidol Sulfone’s Biological Activities Molecular and Cellular Level

Elucidation of Antiviral Mechanisms of Action in Cell Culture Models

Inhibition of Viral Entry Processes (e.g., membrane fusion, endocytosis)

There is a lack of specific research investigating the ability of Arbidol sulfone to inhibit viral entry processes. The inhibitory effects on membrane fusion and endocytosis are hallmark mechanisms of Arbidol, but it remains unknown if the structural modification to the sulfone form alters this activity.

Interference with Viral Replication Stages (e.g., RNA synthesis)

Similarly, no dedicated studies were found that explore the direct interference of this compound with stages of viral replication, such as RNA synthesis.

Modulation of Host-Pathogen Interactions at a Molecular Level

The ways in which this compound might modulate host-pathogen interactions at a molecular level are also currently undefined in the scientific literature.

Identification of Specific Molecular Targets and Binding Interactions

Specific molecular targets and binding interactions for this compound have not been a subject of published research.

Protein-Ligand Binding Studies with Viral Glycoproteins (e.g., Hemagglutinin)

While Arbidol is known to bind to viral glycoproteins like hemagglutinin, there are no available protein-ligand binding studies that specifically examine the interaction of this compound with these viral proteins.

Interaction with Host Cellular Proteins and Pathways (e.g., clathrin-mediated endocytosis, dynamin-2)

The interaction of this compound with host cellular proteins and pathways, such as those involved in clathrin-mediated endocytosis, has not been specifically investigated.

Membrane Interactions and Physicochemical Effects on Cellular Envelopes

Detailed research findings specifically investigating the membrane interactions and physicochemical effects of this compound on cellular envelopes are not extensively available in the current scientific literature. This compound is a known metabolite of the antiviral drug Arbidol (Umifenovir), identified in pharmacokinetic studies as M8. nih.govnih.gov In human studies, Arbidol is metabolized in the liver and intestines, with this compound being one of the main circulating metabolites, although it is found at the lowest concentration compared to the parent drug and other metabolites like sulfinylarbidol. nih.govnih.govbocsci.com

The parent compound, Arbidol, is known to exert its antiviral effects by interacting with both lipid membranes and viral proteins, which is central to its broad-spectrum activity. nih.govresearchgate.net It is a hydrophobic molecule that can interfere with the fusion of the viral envelope with host cell membranes. nih.govpatsnap.com However, studies dedicated to the specific membrane interaction profile of the this compound metabolite are lacking. While its chemical structure is defined, its biological activity is noted as limited or not fully characterized. ontosight.ai Therefore, a detailed, evidence-based description of its direct effects on the physicochemical properties of cellular envelopes cannot be provided at this time.

Table 1: Pharmacokinetic Profile of Arbidol and its Major Metabolites in Humans

| Compound | Mean Cmax (ng/mL) | Mean AUC0-t (ng·h/mL) | Metabolite-to-Parent AUC Ratio |

|---|---|---|---|

| Arbidol (Parent) | 43.1 | 448 | N/A |

| M6-1 (Sulfinylarbidol) | 47.4 | 5132 | 11.5 ± 3.6 |

| M5 (N-demethylsulfinylarbidol) | 39.0 | 403 | 0.9 ± 0.3 |

| M8 (this compound) | 22.7 | 224 | 0.5 ± 0.2 |

Data sourced from pharmacokinetic studies in healthy volunteers. nih.gov

Evaluation of Immune Modulatory Effects in In Vitro Models (e.g., interferon induction, phagocyte activation)

Specific in vitro studies evaluating the immunomodulatory effects of this compound, such as its capacity for interferon induction or phagocyte activation, are not described in the available research. The parent drug, Arbidol, is recognized for its dual action as both a direct antiviral and an immunomodulating agent. bioline.org.brtjpr.org Multiple studies report that Arbidol can induce interferon production and stimulate the phagocytic function of macrophages. researchgate.netveeprho.commedscape.com

Structure-activity Relationship Sar Studies of Arbidol Sulfone Derivatives

Impact of Sulfone Moiety on Biological Activity

The introduction of a sulfone group, replacing the original sulfide linkage in Arbidol, significantly influences the molecule's biological profile. This modification affects properties such as antiviral potency and target affinity.

The oxidation of the sulfur atom in Arbidol to form Arbidol sulfone is a primary metabolic transformation. nih.gov This conversion from a thiophenyl to a sulfonyl group has been shown to have a notable impact on the compound's antiviral efficacy. Studies have indicated that while Arbidol itself demonstrates potent activity against certain viruses, its sulfonyl and sulfinyl metabolites exhibit weaker antiviral effects. researchgate.net For instance, in the context of Chikungunya virus (CHIKV) infection, this compound and its sulfinyl counterpart showed significantly reduced inhibitory activity compared to the parent drug. researchgate.net

Conversely, in other viral contexts, the introduction of a phenyl-sulfonyl group has been associated with increased antiviral activity and reduced cytotoxicity. researchgate.net For example, derivatives of Arbidol where the thiophenyl group at position 2 was replaced with a phenyl-sulfonyl group showed enhanced activity against the Hepatitis B virus (HBV). researchgate.net This suggests that the effect of the sulfonyl moiety is context-dependent, varying with the specific viral target. The phenylsulfonyl group has been recognized for its crucial role in the anti-HCV activity of certain Arbidol derivatives. mdpi.com

Table 1: Comparative Antiviral Activity of Arbidol and its Sulfonyl Derivative

| Compound | Virus Target | Observed Effect of Sulfonyl Group |

|---|---|---|

| This compound | Chikungunya virus (CHIKV) | Weak antiviral activity (IC50 > 55 µM) researchgate.net |

| Phenyl-sulfonyl Arbidol Derivative | Hepatitis B virus (HBV) | Increased anti-HBV activity researchgate.net |

| Phenyl-sulfonyl Arbidol Derivative | Hepatitis C virus (HCV) | Crucial for anti-HCV activity mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. biorxiv.org While extensive QSAR studies specifically focused on a broad range of this compound analogues are not widely reported in the provided context, the principles of QSAR are highly relevant for the targeted design of novel antiviral agents based on the Arbidol scaffold. researchgate.net The methodology involves developing mathematical models that correlate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with changes in biological activity. biorxiv.org For sulfone analogues of Arbidol, QSAR could be employed to systematically explore the impact of different substituents on the phenylsulfonyl moiety or the indole core to optimize antiviral potency. One study mentioned the application of FS-QSAR modeling on bis-sulfone analogs, which successfully predicted their biological activities. core.ac.uk This highlights the potential of QSAR in guiding the synthesis of more effective sulfone-containing antiviral compounds.

Replacement of Thiophenyl with Sulfonyl Group and its Effects

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for elucidating the structure-activity relationships of drug candidates. kallipos.gr These methods provide insights into the three-dimensional interactions between a ligand, such as an this compound derivative, and its biological target at the atomic level. researchgate.netnih.gov

Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict the binding mode and affinity of a compound to a protein target. researchgate.netnih.gov For Arbidol and its derivatives, computational studies have been instrumental in identifying potential binding sites on viral proteins, such as the hemagglutinin of influenza virus and the spike protein of SARS-CoV-2. nih.govnih.govnih.gov

Molecular modeling can help to:

Visualize Binding Poses: Understand how a molecule fits into the binding pocket of a target protein.

Predict Binding Affinity: Estimate the strength of the interaction between the molecule and the target.

Rationalize SAR Data: Explain why certain structural modifications lead to increased or decreased activity. For example, the addition of a meta-hydroxy group to the thiophenol moiety of Arbidol was shown through structural studies to dramatically increase its affinity for influenza hemagglutinin. nih.gov

Guide the Design of New Analogues: Propose new derivatives with potentially improved activity based on the modeled interactions. nih.gov

By integrating computational approaches with experimental synthesis and biological testing, researchers can accelerate the process of drug discovery and development for this compound derivatives and other antiviral agents. researchgate.net

Molecular Docking and Dynamics Simulations with Identified Targets

Detailed molecular docking and dynamics (MD) simulation studies specifically for this compound are not extensively documented in publicly available scientific literature. Research has predominantly focused on the parent drug, Arbidol, to understand its binding interactions with various viral protein targets. These studies on Arbidol provide a foundational understanding that could inform future investigations into its metabolites.

Computational studies have identified several key targets for Arbidol. For instance, against SARS-CoV-2, molecular docking and subsequent experimental work have confirmed a binding site on the S2 subunit of the spike protein. nih.gov MD simulations have been employed to analyze the stability of Arbidol within this binding pocket and at the interface of the Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2). nih.govnih.gov These simulations suggest that Arbidol binding can induce structural rigidity in the viral glycoprotein, which may restrict the conformational changes necessary for membrane fusion and viral entry. nih.gov

The primary objective of these simulations is to explore the binding stability, interaction energies, and conformational dynamics of the ligand-protein complex, thereby revealing the molecular basis of inhibition. nih.gov While these investigations have provided valuable insights for designing novel Arbidol derivatives, similar in-depth computational analyses dedicated to this compound have not been reported. The comparatively weak antiviral activity of this compound observed in some studies may have directed research focus towards other derivatives. For example, in an assay against the Chikungunya virus, Arbidol's sulfonyl metabolite was found to have significantly weaker antiviral activity than the parent compound.

Table 1: Summary of Molecular Docking & Dynamics Simulation Studies on Arbidol This table summarizes findings related to the parent compound, Arbidol, as specific studies on this compound are not available.

| Target Protein/Complex | Virus | Key Findings | References |

|---|---|---|---|

| Spike Protein S2 Subunit | SARS-CoV-2 | Identified and experimentally confirmed a key binding site for Arbidol. Docking studies guided the selection of derivatives for further testing. | nih.govnih.gov |

| RBD/ACE2 Interface | SARS-CoV-2 | MD simulations demonstrated that Arbidol binds and stabilizes the interface, inducing structural rigidity that may inhibit membrane fusion. | nih.gov |

| Full-Size Spike Protein | SARS-CoV-2 | Multi-ligand MD simulations explored statistically significant binding sites, noting that Arbidol's interaction affects the protein's structural flexibility. | nih.gov |

| Hemagglutinin (HA) | Influenza Virus | Docking studies predicted binding pockets in the HA stem region, consistent with Arbidol's known mechanism as a fusion inhibitor. | researchgate.net |

Pharmacophore Modeling and Virtual Screening for Novel Sulfone-Based Inhibitors

Pharmacophore modeling is a computational technique used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. This model can then be used as a 3D query to screen large compound libraries for novel inhibitors.

While pharmacophore models have been developed based on the structure of Arbidol and other COVID-19 inhibitors to search for new antiviral candidates, models based specifically on this compound are not described in the reviewed literature. researchgate.netgenominfo.org Virtual screening campaigns have largely utilized the scaffold of the more active parent drug, Arbidol, to identify derivatives with potentially improved activity. nih.gov

However, the sulfonyl moiety has been identified as a potentially important feature in other contexts. A study on Arbidol derivatives designed to act as anti-Hepatitis C Virus (HCV) agents indicated that a phenylsulfonyl moiety played a crucial role in their antiviral activity. This suggests that while the specific metabolite this compound may show weak activity in some assays, the sulfone functional group itself is not inherently detrimental to antiviral action and could be a valuable component in newly designed inhibitors.

Future research could potentially build a pharmacophore model based on Arbidol derivatives that incorporate a sulfone group to screen for novel compounds that retain this feature while optimizing other interactions with the target protein.

Table 2: Comparative In Vitro Antiviral Activity of Arbidol and its Metabolite

| Compound | Virus | Assay | IC₅₀ (μM) | Finding |

|---|---|---|---|---|

| Arbidol | Chikungunya Virus (CHIKV) | Cell-based | 7.5 | Potent activity |

| This compound | Chikungunya Virus (CHIKV) | Cell-based | > 55 | Weak antiviral activity |

Preclinical Pharmacokinetic and Disposition Studies of Arbidol Sulfone Non-human Models

Absorption and Distribution Characteristics in Preclinical Ex Vivo and In Vitro Models

The initial stages of a drug's journey through the body, absorption and distribution, are critical determinants of its efficacy and potential for toxicity. In vitro and ex vivo models provide valuable early insights into these processes for metabolites like Arbidol sulfone.

Membrane Permeability and Cellular Uptake Studies

The ability of a compound to cross biological membranes is fundamental to its absorption and distribution to various tissues. Studies on Arbidol, the parent compound of this compound, suggest that it interacts with and crosses cellular membranes. nih.govnih.gov This process is often facilitated by its physicochemical properties, which allow it to interfere with viral entry and membrane fusion. nih.govnih.govtaylorandfrancis.com

While direct studies on this compound's membrane permeability are not extensively detailed in the provided search results, the behavior of the parent compound, Arbidol, offers some context. Arbidol's interaction with lipid membranes is a key aspect of its antiviral mechanism. nih.gov It has been shown to affect the permeability of cell membranes. nih.gov For instance, studies have investigated the permeability of umifenovir (Arbidol) through cellulose membranes, showing that factors like ethanol content can influence its passage. researchgate.net

Cellular uptake of the parent compound, Arbidol, has been observed to occur through mechanisms such as clathrin-mediated endocytosis. nih.govresearchgate.net This process is crucial for its antiviral activity against various viruses, including Ebola virus. nih.govresearchgate.net Time-of-addition experiments have demonstrated that Arbidol is effective when added before or during the early stages of viral infection, indicating its uptake into cells is a critical step. nih.gov While these findings pertain to Arbidol, they lay the groundwork for understanding how its metabolites, including this compound, might be transported across cellular barriers.

Factors Influencing Membrane Permeability of Arbidol (Parent Compound)

| Factor | Observation | Reference |

|---|---|---|

| Ethanol (10%) | Increased permeation through cellulose membrane by 1.4-fold. | researchgate.net |

| Ethanol (20%) | Reduced the permeability-enhancing effect to 1.2-fold. | researchgate.net |

| Pluronic F-127 (1.5%) | Decreased permeability, but this effect was inhibited by 10% ethanol. | researchgate.net |

Elimination Pathways Beyond Metabolic Transformation

Elimination is the final step in the disposition of a drug and its metabolites, removing them from the body. Beyond metabolic conversion, renal and biliary excretion are primary routes of elimination.

Understanding Elimination Kinetics in Preclinical Systems

The rate at which a compound is eliminated from the body is a critical pharmacokinetic parameter. Studies in preclinical species have provided data on the elimination of the parent compound, Arbidol. For instance, in rats, the oral LD50 (lethal dose for 50% of subjects) is reported to be greater than 3000 mg/kg, indicating a wide safety margin. researchgate.net

Drug-Drug Interaction Potential of this compound (Preclinical/In Vitro)

The potential for a drug or its metabolites to interact with other co-administered drugs is a significant consideration in drug development. These interactions often occur at the level of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) system.

In vitro studies using rat and human liver microsomes have been instrumental in elucidating the metabolic pathways of Arbidol. researchgate.net These studies have shown that CYP3A4 is the major enzyme responsible for Arbidol's metabolism. researchgate.net This finding suggests a potential for drug-drug interactions between Arbidol and other drugs that are substrates, inhibitors, or inducers of CYP3A4. researchgate.net

While the search results primarily focus on the drug-drug interaction potential of the parent compound, Arbidol, this information is critical for inferring the potential interactions involving its metabolites. For instance, if a co-administered drug inhibits CYP3A4, it could lead to increased levels of Arbidol and potentially altered levels of its metabolites, including this compound. Conversely, inducers of CYP3A4 could decrease Arbidol levels and increase metabolite formation. An in vitro study showed that the antitumor drug napabucasin inhibited Arbidol metabolism in rat and human liver microsomes, with IC50 values of 2.25 µM and 3.91 µM, respectively. researchgate.net

In Vitro Inhibition of Arbidol Metabolism by Napabucasin

| System | IC50 Value | Reference |

|---|---|---|

| Rat Liver Microsomes (RLMs) | 2.25 µM | researchgate.net |

| Human Liver Microsomes (HLMs) | 3.91 µM | researchgate.net |

| CYP3A4.1 | 67.79 µM | researchgate.net |

Inhibition or Induction of Drug-Metabolizing Enzymes by this compound

Information regarding the direct inhibitory or inductive effects of this compound on drug-metabolizing enzymes such as cytochrome P450 (CYP) isoforms or flavin-containing monooxygenases (FMOs) in non-human preclinical models is not available in the reviewed scientific literature.

Research has primarily focused on the metabolism of the parent drug, Arbidol. These studies have established that Arbidol is metabolized by multiple enzymes, with CYP3A4 being the major isoform responsible for its biotransformation in liver and intestinal microsomes. asm.orgnih.gov The formation of this compound (M8) is a result of this metabolic process. researchgate.net For instance, in vitro experiments using human liver microsomes have shown that the formation of M8 from Arbidol is inhibited by ketoconazole, a known CYP3A4 inhibitor. asm.org

Furthermore, the metabolic stability of this compound has been assessed. In human liver microsomes, the intrinsic clearance (CLint) of this compound was found to be 46.6 ml/min/kg, which is lower than the clearance of the parent drug Arbidol (116 ml/min/kg). nih.gov This suggests that this compound is more metabolically stable than Arbidol.

However, studies designed to evaluate whether this compound itself can act as an inhibitor or an inducer of CYP enzymes or other drug-metabolizing enzymes have not been reported in the available preclinical data.

Substrate Potential for Drug Transporters in Preclinical Models

There is no direct evidence from preclinical studies in the available literature to suggest that this compound is a substrate for drug transporters such as P-glycoprotein (P-gp) or other efflux or uptake transporters.

Efflux transporters like P-gp play a crucial role in the disposition of many drugs by limiting their absorption and distribution. tandfonline.com While the parent drug Arbidol has been investigated in the context of drug-drug interactions, which can involve transporters, specific studies to identify its metabolite, this compound, as a substrate for these transporters are lacking. nih.govresearchgate.netnih.govfrontiersin.org The available research on Arbidol's pharmacokinetics mentions its metabolites but does not provide data on their specific interactions with drug transporters. drugbank.comresearchgate.net

Therefore, the potential for this compound to be transported by and be subject to drug-drug interactions involving transporters remains an uninvestigated area in preclinical research.

Theoretical Therapeutic Potential and Applications of Arbidol Sulfone

Antiviral Applications Based on Preclinical Efficacy

Despite the well-documented antiviral properties of the parent drug, Arbidol, specific preclinical studies detailing the efficacy of the Arbidol sulfone metabolite are not extensively available in the public domain.

Broad-Spectrum Antiviral Potential against Various Viruses in Cell Culture

The parent compound, Arbidol, demonstrates potent inhibitory activity in cell cultures against a wide array of enveloped and non-enveloped RNA and DNA viruses. nih.govnih.govresearchgate.netnih.gov These include influenza A and B viruses, respiratory syncytial virus (RSV), various coronaviruses, coxsackievirus, and hepatitis B and C viruses. nih.govnih.govresearchgate.net However, dedicated preclinical studies to determine if this compound independently contributes to or possesses its own broad-spectrum antiviral activity are not detailed in the available research. One study noted that incorporating a phenylsulfonyl moiety was crucial for the anti-HCV activity in certain Arbidol derivatives, suggesting that the sulfone structure can be important for antiviral effects. mdpi.com

Interactive Table: Preclinical In Vitro Antiviral Activity of this compound This table reflects the current lack of specific data for this compound.

| Virus | Cell Line | Efficacy (IC50/EC50) | Selectivity Index (SI) | Source |

|---|

Efficacy in Specific In Vitro or Animal Disease Models (non-human, non-clinical)

Numerous in vivo studies have confirmed the efficacy of Arbidol in animal models for various viral diseases, including influenza and infections caused by Coxsackie virus B5. researchgate.netnih.gov For instance, oral administration of Arbidol significantly reduced pulmonary virus yields and mortality in mice infected with influenza A. researchgate.net However, there is a lack of published non-clinical or animal studies that specifically evaluate the therapeutic efficacy of the this compound metabolite in these or other disease models.

Other Potential Pharmacological Activities Identified in Preclinical Research

The parent drug Arbidol is known for activities beyond its direct antiviral effects, including anti-inflammatory and immunomodulatory properties. The specific contribution of this compound to these effects has not been clearly delineated in preclinical research.

Anti-Inflammatory Effects (if identified in preclinical models)

Synergy with Other Antiviral Agents in Preclinical Combinatorial Studies

Combination therapy is a key strategy in antiviral research. Studies have explored the use of Arbidol in combination with other antiviral drugs, such as aripiprazole and sertraline, against arenaviruses, where synergistic suppression was observed. researchgate.netnih.gov Another study noted that co-administration of lopinavir/ritonavir increased the plasma concentration of Arbidol, indicating a pharmacokinetic interaction. nih.gov However, there are no available preclinical studies that specifically investigate this compound in combination with other antiviral agents to assess for synergistic or antagonistic effects.

Interactive Table: Preclinical Combination Studies Involving this compound This table reflects the current lack of specific data for this compound.

| Combination Agent | Target Virus/Disease Model | Observed Effect | Source |

|---|

Advanced Research Methodologies for Arbidol Sulfone Characterization

Analytical Chemistry Techniques for Detection and Quantification

Advanced analytical techniques are fundamental in the study of Arbidol sulfone, enabling precise detection and measurement in various biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and selective quantification of this compound. The development of a robust LC-MS/MS method involves meticulous optimization of both chromatographic separation and mass spectrometric detection parameters.

Researchers have developed and validated LC-MS/MS methods for the simultaneous determination of Arbidol and its metabolites, including this compound, in matrices such as chicken muscle and liver. wur.nlwur.nl These methods are crucial for monitoring potential drug residues in food products. wur.nl The validation of these methods is performed according to regulatory guidelines, such as the EU 2021/808, ensuring their accuracy and reliability. doi.org

A typical LC-MS/MS method for this compound would involve:

Sample Preparation: A fast solid-liquid sample extraction, often employing a protein precipitation step with a solvent like acetonitrile, followed by a dilution step. doi.org

Chromatographic Separation: Utilizing a hydrophilic interaction liquid chromatography (HILIC) based column, which has shown to provide better retention, peak shape, and separation for a broad range of antiviral analytes, including polar and non-polar compounds. wur.nldoi.org

Mass Spectrometric Detection: Employing an electrospray ionization (ESI) source, typically in positive ion mode, with detection performed using multiple reaction monitoring (MRM) for high specificity and sensitivity. wur.nlwur.nl

Validation of the method ensures its suitability for its intended purpose, with parameters such as linearity, decision limits (CCα), reproducibility, and recovery being thoroughly assessed. doi.org For instance, a validated method for 15 antiviral drugs in poultry muscle reported a decision limit for Arbidol sulfoxide (a related metabolite) as low as 0.12 µg kg⁻¹. doi.org

Interactive Data Table: Exemplary LC-MS/MS Parameters for Antiviral Drug Analysis Including Arbidol Metabolites

| Parameter | Details | Source |

|---|---|---|

| Instrumentation | Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) | wur.nlfrontiersin.org |

| Column | HILIC BEH amide column | wur.nl |

| Mobile Phase | Gradient elution with a mixture of solvents, often including acetonitrile and aqueous buffers. | researchgate.net |

| Ionization Source | Electrospray ionization (ESI) in positive and negative modes. | wur.nl |

| Detection | Tandem mass spectrometry (MS/MS) | wur.nldoi.org |

| Validation | According to Commission Implementing Regulation (EU) 2021/808. | wur.nl |

| Analytes | Simultaneous determination of multiple antiviral drugs, including Arbidol and its metabolites like this compound. | wur.nlwur.nl |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound. core.ac.uknih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are employed to determine the precise connectivity of atoms within the molecule. core.ac.ukfrontiersin.org

The structural confirmation of Arbidol metabolites, synthesized for use as reference standards, relies heavily on NMR data. nih.gov By analyzing the chemical shifts (δ), coupling constants (J), and through-space interactions (via NOESY experiments), researchers can confirm the oxidation of the sulfide group in Arbidol to a sulfone group, distinguishing it from other metabolites like Arbidol sulfoxide. core.ac.ukresearchgate.net The complex planar structure of such compounds is determined by a combination of ¹H and ¹³C NMR analysis, often supported by other 1D and 2D NMR techniques. core.ac.uk

High-resolution mass spectrometry (HRMS), particularly techniques like quadrupole time-of-flight (Q-TOF) MS, is a powerful tool for identifying unknown metabolites. asm.orgresearchgate.net HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. asm.org

In the context of Arbidol metabolism, UPLC–Q-TOF MS has been instrumental in identifying numerous metabolites in human plasma, urine, and feces. asm.orgnih.gov The process involves comparing the high-collision-energy mass spectra and chromatographic behaviors of detected metabolites with those of the parent drug and available authentic standards. asm.org This technique was used to identify this compound (designated as M8 in some studies) as one of the circulating metabolites of Arbidol in humans. asm.orgnih.gov A study identified a total of 17 metabolites of Arbidol in human urine using liquid chromatography‐electrospray ionization (ESI) ion trap mass spectrometry. nih.gov Another study identified 33 arbidol metabolites in human plasma, urine, and feces. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In Vitro and Ex Vivo Model Systems for Research

To investigate the biological properties and metabolic pathways of Arbidol and its metabolites like this compound, various in vitro and ex vivo models are employed.

Cell culture systems are fundamental for assessing the antiviral activity of compounds and for dissecting their mechanisms of action. Various cell lines are used to study the efficacy of Arbidol and, by extension, to investigate the potential activity of its metabolites.

Arbidol has demonstrated a broad spectrum of antiviral activity in vitro against a range of RNA and DNA viruses. nih.govarbidol.org Studies have utilized cell lines such as Madin-Darby canine kidney (MDCK) cells for influenza virus research and HEp-2 cells for studying its effect on Coxsackie virus B5 (CVB5). arbidol.orgnih.gov The antiviral effect is often quantified by determining the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) to calculate the therapeutic index (TI). nih.govplos.org

For example, in HEp-2 cells, Arbidol showed an IC₅₀ of 6.62 μg/ml against CVB5. nih.gov In studies with Ebola virus (EBOV) in HepG2 cells, Arbidol exhibited a dose-dependent inhibition with an EC₅₀ of 2.7 μM. asm.org The use of different cell lines is important as the cytotoxic concentration of Arbidol can vary significantly, ranging from 20 to ~200 μM depending on the cell type. nih.gov While direct studies focusing solely on this compound's antiviral activity in cell culture are less common in the provided results, the understanding of Arbidol's activity in these systems provides a framework for future investigations into its metabolites. It is plausible that some of the observed in vivo effects of Arbidol could be attributed to its metabolites, which can be produced in cell cultures, particularly in liver-derived cell lines. nih.gov

Interactive Data Table: Cell Lines Used in Antiviral Research of Arbidol

| Cell Line | Virus Studied | Key Findings for Arbidol | Source |

|---|---|---|---|

| HEp-2 | Coxsackie virus B5 (CVB₅) | Exhibited strong antiviral effect, IC₅₀ of 6.62 μg/ml. | nih.gov |

| Vero E6 | Crimean-Congo hemorrhagic fever virus (CCHFV) | Potent antiviral effect, IC₅₀ ranged from 0.6–2.8 µg/ml. | plos.org |

| HepG2 | Ebola virus (EBOV) | Significant dose-dependent inhibition, EC₅₀ = 2.7 μM. | asm.org |

| MDCK | Influenza A and B viruses | Selective inhibiting effect on virus reproduction. | arbidol.org |

| BCBL-1 | Human herpesvirus 8 (HHV-8) | Inhibition of lytic replication. | asm.org |

While not explicitly detailed for this compound in the provided search results, isolated organ or tissue perfusion models are a valuable ex vivo tool for studying drug metabolism. These models, such as isolated perfused liver or kidney systems, bridge the gap between in vitro microsomal incubations and in vivo animal studies. nih.gov

Microsomal incubation experiments have demonstrated that the liver and intestines are the primary organs responsible for Arbidol metabolism in humans. nih.govresearchgate.net Specifically, cytochrome P450 3A4 (CYP3A4) has been identified as the major enzyme involved in its biotransformation. frontiersin.orgnih.gov An isolated perfused organ system would allow for a more detailed investigation of the formation, distribution, and potential further metabolism of this compound within a specific organ, providing insights into organ-specific metabolic pathways and kinetics under controlled conditions. nih.gov

Cell Culture Systems for Antiviral and Mechanistic Studies

Computational Approaches in this compound Research

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and development, offering insights into the behavior of molecules at an atomic level. For this compound, a major metabolite of the antiviral drug Arbidol, these computational approaches are critical for characterizing its physicochemical properties, understanding its interactions with biological targets, and guiding the design of new, potentially more effective therapeutic agents. These in silico methods provide a rational basis for further experimental investigation.

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and thermodynamic properties of a molecule like this compound and its interactions with biological macromolecules, such as viral proteins or host cell receptors.

MD simulations of the parent compound, Arbidol, have been instrumental in elucidating its mechanism of action. For instance, simulations have explored Arbidol's binding to the hemagglutinin (HA) protein of the influenza virus and the spike protein of SARS-CoV-2. chemrxiv.orgnih.govnih.govnih.gov These studies reveal how Arbidol can stabilize specific conformations of these viral proteins, thereby inhibiting the conformational changes necessary for viral entry into host cells. chemrxiv.org The simulations provide insights into the key amino acid residues involved in binding and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. chemrxiv.orgnih.gov

Free energy calculations, often performed in conjunction with MD simulations, are used to quantitatively predict the binding affinity of a ligand to its receptor. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories. nih.gov For Arbidol, these calculations have been used to compute the binding free energies with viral proteins, providing a quantitative measure of its inhibitory potential. nih.gov

Applying these free energy calculation methods to this compound would allow for a direct comparison of its binding affinity with that of the parent drug. This would be particularly valuable for determining whether this compound is likely to have a similar, enhanced, or diminished antiviral activity compared to Arbidol. A study on Arbidol and its metabolites in humans identified this compound (M8) as one of the three major circulating metabolites, with a longer half-life than Arbidol itself, underscoring the importance of understanding its biological activity. asm.org

| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUCm/AUCp Ratio |

|---|---|---|---|---|

| Arbidol | Data not available for direct comparison | Data not available for direct comparison | 15.7 | N/A |

| M5 (N-demethylsulfinylarbidol) | 80.5 | Data not available for direct comparison | 26.3 | 0.9 ± 0.3 |

| M6-1 (Sulfinylarbidol) | 525 | Data not available for direct comparison | 25.0 | 11.5 ± 3.6 |

| M8 (this compound) | 22.7 | Data not available for direct comparison | 25.7 | 0.5 ± 0.2 |

De Novo Drug Design and Lead Optimization Based on Sulfone Scaffold

De novo drug design involves the computational creation of novel molecular structures with a desired biological activity. polytechnique.frnih.gov These methods can be broadly categorized into two types: ligand-based and structure-based design. In the context of this compound, both approaches could be valuable. Ligand-based design would involve using the known structure of this compound as a template to generate new molecules with similar properties, while structure-based design would utilize the three-dimensional structure of a target protein to design molecules that can bind to it with high affinity and specificity.

The sulfone group is a common and important pharmacophore in medicinal chemistry. researchgate.netinnovareacademics.innih.gov It is often used to improve the physicochemical properties of lead compounds, such as solubility and metabolic stability. researchgate.net The presence of the sulfone moiety in this compound suggests that this part of the molecule could be a key anchor point for interactions with a biological target. Therefore, the sulfone scaffold could be used as a starting point for de novo design of new antiviral agents. Computational tools can be employed to explore different chemical substitutions around the sulfone-containing core to optimize binding and other drug-like properties.

Lead optimization is the process of taking a promising "hit" compound, identified through screening or de novo design, and modifying its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. For this compound, lead optimization studies could focus on several aspects. For example, modifications to the indole core or the dimethylamino group could be explored to enhance target binding or reduce potential off-target effects. The sulfone group itself could also be replaced by bioisosteres to fine-tune the molecule's properties.

Scaffold hopping is a computational technique used in lead optimization to identify new core structures (scaffolds) that maintain the key binding interactions of a known active compound but have improved properties. nih.govdtic.mil Starting with the this compound scaffold, computational algorithms could be used to search for alternative scaffolds that present the key pharmacophoric features in a similar spatial arrangement. This could lead to the discovery of novel chemotypes with potentially better drug-like properties than the original Arbidol framework.

| Drug Name | Therapeutic Application |

|---|---|

| Dapsone | Leprosy, Dermatitis herpetiformis |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Nimesulide | Anti-inflammatory |

| Diazoxide | Antihypertensive |

Future Research Directions and Unexplored Avenues for Arbidol Sulfone

Elucidation of Arbidol Sulfone's Intrinsic Biological Activity

While Arbidol has a well-documented history of use against various viral infections, the specific pharmacological contributions of its metabolites, particularly this compound, remain a significant area of investigation. researchgate.netnih.govasm.org The formation of sulfone and sulfoxide forms of Arbidol has been confirmed in both rat and human studies. researchgate.netnih.gov In humans, after oral administration, Arbidol is metabolized into several compounds, with sulfoxidation being a principal biotransformation pathway. asm.org

Direct Comparison of Pharmacological Profiles with Parent Arbidol

A crucial avenue of future research involves a direct and comprehensive comparison of the pharmacological profiles of this compound and its parent compound, Arbidol. While Arbidol is known to inhibit a wide range of viruses, including influenza A and B, hepatitis B and C, and SARS-CoV-2, the antiviral spectrum and potency of this compound are not as well-defined. nih.govtocris.comnih.gov Studies have shown that Arbidol's mechanism of action often involves interfering with viral entry and fusion with host cell membranes. tocris.comasm.orgncats.iomdpi.com It can interact with viral glycoproteins, such as the hemagglutinin of the influenza virus, to prevent the conformational changes necessary for membrane fusion. tocris.commdpi.com

Future studies should aim to directly compare the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of Arbidol and this compound against a panel of clinically relevant viruses. researchgate.net This would clarify whether the sulfone metabolite retains, enhances, or has a diminished antiviral effect compared to the parent drug. Furthermore, investigating the immunomodulatory properties of this compound, such as its ability to induce interferon and activate phagocytes, and comparing them to Arbidol's known effects, would provide a more complete picture of its biological activity. researchgate.netncats.io

Investigation of Unique Molecular Targets Exclusive to the Sulfone Metabolite

A key question is whether the structural modification from a thioether in Arbidol to a sulfone in its metabolite leads to interactions with unique molecular targets. The introduction of the sulfone group significantly alters the electronic and steric properties of the molecule, which could lead to a different binding affinity or a completely new set of molecular interactions. ontosight.aibohrium.comnih.gov

Development of Novel this compound-Based Chemical Entities

The sulfone scaffold present in Arbidol's metabolite offers a promising starting point for the design of new and improved therapeutic agents. acs.orgresearchgate.netnih.gov

Structure-Based Drug Design Focusing on Sulfone Scaffolds

The sulfone group is a common motif in medicinal chemistry and has been incorporated into various drug candidates targeting a range of diseases. bohrium.comnih.govacs.org Structure-based drug design can be utilized to optimize the this compound scaffold to enhance its affinity and selectivity for specific biological targets. acs.orgnih.govnih.gov By understanding the three-dimensional structure of the target protein in complex with this compound, medicinal chemists can design modifications to the molecule to improve its binding interactions. nih.gov This could involve the addition of functional groups that can form stronger hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the target protein. nih.gov Such modifications could lead to the development of more potent and selective antiviral agents with improved pharmacokinetic properties. nih.gov

Prodrug Strategies Incorporating Sulfone for Enhanced Properties

The conversion of a sulfoxide to a sulfone is a recognized prodrug strategy that can be exploited to improve a drug's properties. nih.govactamedicamarisiensis.ronih.govslideshare.netresearchgate.net For instance, a sulfoxide prodrug may have improved solubility and oral bioavailability compared to its active sulfone form. nih.govactamedicamarisiensis.ronih.gov In the body, the sulfoxide is then metabolized to the active sulfone. nih.govnih.gov

Researchers can explore synthesizing sulfoxide derivatives of Arbidol or its analogues with the intention of creating prodrugs that are efficiently converted to the active sulfone form in vivo. nih.govnih.gov This approach could lead to higher and more sustained plasma concentrations of the active compound, potentially enhancing its therapeutic efficacy. nih.gov Pharmacokinetic studies would be essential to evaluate the conversion rate of the sulfoxide prodrug to the sulfone and to determine the resulting exposure of the active metabolite. nih.govnih.gov

Exploration of Additional Therapeutic Areas Based on Mechanistic Insights (Preclinical)

Beyond its potential as an antiviral agent, the chemical structure of this compound, particularly the presence of a sulfone group, suggests that it may possess other pharmacological activities worth exploring in a preclinical setting. The sulfone moiety is a feature of various compounds with diverse biological effects.

Future preclinical research should investigate the potential of this compound in other therapeutic areas, guided by mechanistic insights. This could include:

Anti-inflammatory Properties: The parent compound, Arbidol, has been reported to have immunomodulatory effects. It would be valuable to investigate whether this compound also modulates inflammatory pathways. This could be initially screened using in vitro assays for key inflammatory mediators (e.g., cytokines, chemokines) in relevant cell types, such as macrophages.

Anticancer Activity: Some indole derivatives have demonstrated anticancer properties. Preliminary screening of this compound against a panel of cancer cell lines could reveal any potential antiproliferative or pro-apoptotic effects. For instance, studies on the parent compound, Arbidol, have shown inhibitory effects on esophageal squamous cell carcinoma growth in vitro and in vivo. drugbank.comfrontiersin.org Similar investigations for this compound are warranted.

Any positive findings from these initial preclinical explorations would necessitate further, more detailed mechanistic studies to identify the underlying pathways and molecular targets.

Q & A

Q. What is the primary mechanism of Arbidol Sulfone’s antiviral activity, and how is it validated experimentally?

this compound inhibits viral fusion by altering endosomal pH, disrupting pH-dependent processes critical for viral entry. This mechanism is validated through in vitro assays (e.g., MTT cytotoxicity tests, virucidal activity assays) using HEp-2 cells infected with Coxsackievirus B5 (CVB5). Dose-dependent inhibition of viral RNA synthesis is confirmed via semiquantitative RT-PCR, with an IC50 of 6.62 µg/mL and therapeutic index (TI) of 12.45 . Similar methods apply to influenza A/B, SARS-CoV-2, and other pH-dependent viruses, leveraging structural analogs and molecular docking studies .

Q. Which standard experimental models are used to evaluate this compound’s efficacy in preclinical studies?

- In vitro : HEp-2 cells for CVB5, Vero cells for influenza, and human airway epithelial cells for respiratory viruses. Antiviral activity is quantified via plaque reduction assays and cytopathic effect (CPE) inhibition .

- In vivo : BALB/c mice infected with CVB5 or influenza, monitoring survival rates, viral load (RT-PCR), and histopathological changes in target organs (e.g., heart, lungs). Dosages (e.g., 50 mg/kg/day) are optimized based on toxicity profiles (LD50: 687 mg/kg in mice) .

Q. How are pharmacokinetic (PK) parameters of this compound assessed in animal studies?

PK studies use oral administration followed by LC-MS/MS to measure plasma concentration-time profiles. Key parameters include bioavailability, half-life (t½), and tissue distribution. For example, Arbidol’s prolonged retention in lung tissue supports its efficacy against respiratory viruses .

Advanced Research Questions

Q. What computational methods elucidate this compound’s interaction with viral glycoproteins (e.g., SARS-CoV-2 spike protein)?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations analyze binding affinities to viral targets (e.g., SARS-CoV-2 spike proteins PDB:6VSB, 6VYB). This compound’s indole derivatives exhibit stronger hydrophobic interactions than the parent compound, with binding energies correlated to inhibitory activity . Comparative studies with 395 PubChem analogs identify structural motifs (e.g., sulfone groups) enhancing viral fusion blockade .

Q. How can contradictory data on this compound’s efficacy across studies be systematically resolved?

Contradictions arise from variables such as:

- Viral strain specificity : CVB5 vs. influenza A/H1N1 susceptibility differences due to variations in fusion protein structures .

- Experimental conditions : Cell culture media pH (5.0–7.4) impacts Arbidol’s ionization and activity .

- Dosage timing : Pre-infection administration shows higher efficacy (TI = 27.56) vs. post-infection (TI = 12.45) in CVB5 models . Meta-analyses using standardized protocols (e.g., fixed pH, unified cell lines) and multivariate regression are recommended .

Q. What methodologies assess this compound’s potential for antiviral resistance?

Serial passaging of viruses (e.g., influenza A) under subtherapeutic Arbidol concentrations identifies resistance mutations. Genomic sequencing (Illumina MiSeq) and reverse genetics validate mutations in viral fusion proteins (e.g., HA2 subunit). Resistance is mitigated by combination therapy with neuraminidase inhibitors (e.g., oseltamivir) .

Methodological Guidance

Q. How to design a robust dose-response study for this compound in vivo?

Q. What statistical frameworks are optimal for analyzing synergistic effects of this compound with other antivirals?

The Chou-Talalay method quantifies synergy (combination index < 1) using CompuSyn software. Isobolograms and Bliss independence models validate results. For example, Arbidol + remdesivir shows additive effects against SARS-CoV-2 in Calu-3 cells .

Data Reporting Standards

Q. How should researchers present conflicting in vitro vs. in vivo efficacy data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.